(1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol
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Overview
Description
(1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propane-1,3-diol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an aldehyde, in the presence of a chiral amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require specific temperatures and pressures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as different alcohols, amines, and substituted chlorophenyl compounds. These products have applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and developing new chiral catalysts.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with various biological molecules makes it a useful tool for understanding biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain neurological disorders and as an anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol include:
- (1S,2S)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol
- (1R,2R)-2-Amino-1-(4-fluorophenyl)propane-1,3-diol
- (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the chlorophenyl group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12ClNO2 |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-(4-chlorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H12ClNO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2/t8-,9-/m1/s1 |
InChI Key |
SHJKCQPLVOAQDC-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)Cl |
Origin of Product |
United States |
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